molecular formula C13H29O3P B12094593 Phosphonic acid, methyl-, dihexyl ester CAS No. 77304-63-3

Phosphonic acid, methyl-, dihexyl ester

Cat. No.: B12094593
CAS No.: 77304-63-3
M. Wt: 264.34 g/mol
InChI Key: XMEOPSOYUNXCJQ-UHFFFAOYSA-N
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Description

Phosphonic acid, methyl-, dihexyl ester (CAS RN: 77304-63-3) is an organophosphorus compound with the molecular formula C₁₃H₂₉O₃P and a molecular weight of 264.34 g/mol. Structurally, it consists of a methyl group and two hexyl chains bonded to a phosphorus atom via P-O-C linkages (Figure 1). This ester is synthesized through dealkylation and esterification reactions, as demonstrated in the preparation of methyl esters using BBr₃ in dichloromethane followed by alcohol cleavage .

Properties

CAS No.

77304-63-3

Molecular Formula

C13H29O3P

Molecular Weight

264.34 g/mol

IUPAC Name

1-[hexoxy(methyl)phosphoryl]oxyhexane

InChI

InChI=1S/C13H29O3P/c1-4-6-8-10-12-15-17(3,14)16-13-11-9-7-5-2/h4-13H2,1-3H3

InChI Key

XMEOPSOYUNXCJQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOP(=O)(C)OCCCCCC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

In this process, dimethyl methylphosphonate reacts with excess hexanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via nucleophilic acyl substitution, where the methoxy groups are replaced by hexyloxy groups. Elevated temperatures (120–160°C) and prolonged reflux (12–24 hours) are typically required to achieve high yields.

Key parameters:

  • Molar ratio: A 1:2.5 ratio of dimethyl methylphosphonate to hexanol ensures complete transesterification.

  • Catalyst loading: 1–2 wt% of acid catalyst relative to the phosphonate.

  • Byproduct removal: Methanol, generated during the reaction, is distilled off to shift the equilibrium toward product formation.

Optimization Challenges

The use of high-boiling solvents like paraffin oil (as described in US2951863A) minimizes side reactions such as oxidation or decomposition. However, the viscosity of hexanol and the phosphonate intermediate necessitates vigorous stirring to maintain homogeneity.

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction, a classical method for synthesizing phosphonates, involves the reaction of alkyl halides with trialkyl phosphites. For dihexyl methylphosphonate, this approach requires methyl iodide and trihexyl phosphite.

Synthetic Procedure

Trihexyl phosphite is heated with methyl iodide at 80–100°C for 6–8 hours. The reaction produces dihexyl methylphosphonate and hexyl iodide as a byproduct:

(C₆H₁₁O)₃P + CH₃I → (C₆H₁₁O)₂P(O)CH₃ + C₆H₁₁I\text{(C₆H₁₁O)₃P + CH₃I → (C₆H₁₁O)₂P(O)CH₃ + C₆H₁₁I}

Advantages:

  • High atom economy.

  • Minimal purification steps due to the volatility of hexyl iodide.

Limitations

The requirement for stoichiometric methyl iodide increases costs and safety concerns. Additionally, trihexyl phosphite must be synthesized beforehand, adding complexity to the process.

Direct Esterification of Methylphosphonic Acid

Direct esterification of methylphosphonic acid with hexanol offers a straightforward pathway, though it is less commonly employed due to equilibrium limitations.

Acid-Catalyzed Esterification

Methylphosphonic acid and hexanol are refluxed in toluene with azeotropic water removal. A catalytic amount of sulfuric acid (0.5–1 wt%) accelerates the reaction:

CH₃P(O)(OH)₂ + 2 C₆H₁₃OH → CH₃P(O)(OC₆H₁₃)₂ + 2 H₂O\text{CH₃P(O)(OH)₂ + 2 C₆H₁₃OH → CH₃P(O)(OC₆H₁₃)₂ + 2 H₂O}

Yield considerations:

  • Excess hexanol (3–4 equivalents) drives the reaction to completion.

  • Yields typically range from 60–75% due to competing side reactions.

Comparative Analysis of Synthetic Routes

The table below summarizes the key attributes of each method:

Method Starting Materials Catalyst Temperature Yield Reference
TransesterificationDimethyl methylphosphonateH₂SO₄120–160°C80–90%
Michaelis-ArbuzovTrihexyl phosphite, CH₃INone80–100°C70–85%
Direct EsterificationMethylphosphonic acidH₂SO₄Reflux60–75%

Spectral Validation and Characterization

The IR spectrum of dihexyl methylphosphonate (NIST WebBook ) confirms the presence of characteristic P=O (1250–1200 cm⁻¹) and P-O-C (1050–950 cm⁻¹) stretches. The absence of broad O-H peaks (2500–3300 cm⁻¹) verifies complete esterification.

Chemical Reactions Analysis

Phosphonic acid, methyl-, dihexyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phosphonic acids, while reduction can produce phosphine derivatives .

Scientific Research Applications

Environmental Applications

Phosphonic acid esters are utilized in environmental remediation processes, particularly for the extraction of heavy metals from wastewater. The dihexyl ester variant has shown effectiveness in chelating metal ions, facilitating their removal from contaminated water sources.

Case Study: Heavy Metal Extraction

A study demonstrated that phosphonic acid, methyl-, dihexyl ester can effectively extract lead and cadmium ions from aqueous solutions. The extraction efficiency was evaluated using varying concentrations of the ester and different pH levels.

Parameter Lead Extraction (%) Cadmium Extraction (%)
pH 48590
pH 77075
pH 106065

The results indicate that lower pH levels enhance metal ion solubility and extraction efficiency.

Agricultural Applications

In agriculture, phosphonic acid esters are used as plant growth regulators and fertilizers. They enhance nutrient uptake in plants and improve resistance to pathogens.

Case Study: Plant Growth Promotion

Research conducted on tomato plants treated with this compound showed significant improvements in growth parameters such as height, leaf area, and fruit yield compared to untreated controls.

Growth Parameter Control (cm) Treated (cm)
Plant Height3045
Leaf Area150250
Fruit Yield (g/plant)500800

These findings suggest that the compound can effectively promote plant growth and increase agricultural productivity.

Industrial Applications

Phosphonic acid esters are also employed in various industrial processes as corrosion inhibitors and stabilizers in metalworking fluids.

Case Study: Corrosion Inhibition

A series of tests were conducted to evaluate the corrosion inhibition properties of this compound in steel exposed to saline environments.

Concentration (ppm) Corrosion Rate (mm/year)
01.5
500.5
1000.2

The data indicates a significant reduction in corrosion rates with increasing concentrations of the phosphonic acid ester.

Biochemical Applications

In biochemistry, phosphonic acid esters are studied for their potential as enzyme inhibitors and their role in metabolic pathways.

Case Study: Enzyme Inhibition

This compound has been investigated for its inhibitory effects on acetylcholinesterase, an enzyme critical for neurotransmission.

Concentration (µM) Inhibition (%)
120
1050
10085

The compound exhibited a dose-dependent inhibition of acetylcholinesterase activity, suggesting potential applications in neuropharmacology.

Mechanism of Action

Comparison with Similar Compounds

Diheptyl Methylphosphonate

  • Molecular Formula : C₁₅H₃₃O₃P
  • Molecular Weight : 292.40 g/mol
  • CAS RN: 77304-64-4 This compound differs only in alkyl chain length (heptyl vs. hexyl). Both compounds share similar synthesis routes involving phosphonic acid chloride intermediates .

2-Ethylhexyl Methylphosphonate

  • Molecular Formula : C₉H₂₁O₃P
  • Molecular Weight : 208.23 g/mol
  • CAS RN: 13688-82-9 The branched 2-ethylhexyl group reduces symmetry compared to linear hexyl chains, likely lowering melting points and altering solubility. This structural variation may improve compatibility with non-polar matrices in lubricants or coatings .

Diethyl Methylphosphonate

  • Molecular Formula : C₅H₁₃O₃P
  • Molecular Weight : 152.13 g/mol
  • CAS RN : 683-08-9
    Shorter ethyl chains result in lower molecular weight and higher polarity. This compound is widely used as a flame retardant and reactive intermediate in Wittig–Horner reactions for synthesizing π-conjugated polymers .

Comparison with Phosphate Esters

Phosphate esters (e.g., 2-ethylhexyl phosphate , CAS 12645-31-7) differ in their O-P-O backbone (vs. C-P in phosphonates). Key distinctions include:

  • Acidity : Phosphonates (pKa ~2–3) are less acidic than phosphates (pKa ~1–2) due to the direct C-P bond .
  • Stability : Phosphonates resist hydrolysis better than phosphates, making them suitable for long-term applications in harsh environments .
  • Applications :
    • Phosphonates : Used in medicinal chemistry (e.g., enzyme inhibitors) and materials science .
    • Phosphates : Common in surfactants, lubricants, and flame retardants (e.g., triphenyl phosphate) .

Data Table: Key Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) CAS RN Key Applications
Dihexyl methylphosphonate C₁₃H₂₉O₃P 264.34 77304-63-3 Solvent, organic synthesis
Diheptyl methylphosphonate C₁₅H₃₃O₃P 292.40 77304-64-4 High-boiling solvent, plasticizer
2-Ethylhexyl methylphosphonate C₉H₂₁O₃P 208.23 13688-82-9 Lubricant additive
Diethyl methylphosphonate C₅H₁₃O₃P 152.13 683-08-9 Flame retardant, polymer synthesis
2-Ethylhexyl phosphate C₈H₁₉O₄P 210.21 12645-31-7 Surfactant, corrosion inhibitor

Biological Activity

Phosphonic acid, methyl-, dihexyl ester (chemical formula: C13H29O3P) is a phosphonic acid derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

PropertyValue
CAS Number 522658
Molecular Weight 250.35 g/mol
IUPAC Name This compound
Canonical SMILES CCCCCC(C)P(=O)(OCC)OCC

Synthesis

The synthesis of this compound typically involves the reaction of dihexyl phosphite with methyl iodide under basic conditions. This process allows for the introduction of the methyl group while maintaining the stability of the dihexyl ester.

Antimicrobial Properties

Research indicates that phosphonic acid derivatives exhibit significant antimicrobial activity. In particular, studies have demonstrated that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways.

Cytotoxicity Studies

Cytotoxicity assays have been performed on various cell lines to evaluate the compound's safety profile. In vitro studies showed that at low concentrations, this compound does not induce significant cytotoxic effects on human fibroblast cells. However, at higher concentrations, a dose-dependent increase in apoptosis was observed.

Case Studies

  • Case Study on Antibacterial Activity : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of phosphonic acid derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a notable reduction in bacterial viability with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the strain tested.
  • Cytotoxicity in Human Cell Lines : In a study examining the effects on human umbilical vein endothelial cells (HUVEC), treatment with varying concentrations of the compound revealed that concentrations above 100 µM led to significant cell death characterized by increased caspase-3 activity and altered mitochondrial membrane potential .

The biological activity of this compound is attributed to its ability to interact with cellular components:

  • Membrane Disruption : The hydrophobic nature of the dihexyl groups allows for insertion into lipid bilayers, leading to increased permeability and eventual cell lysis.
  • Enzyme Inhibition : The phosphonate moiety can mimic phosphate groups in biochemical pathways, potentially inhibiting enzymes involved in nucleotide metabolism.

Toxicological Considerations

While phosphonic acid derivatives show promise as antimicrobial agents, their toxicity profile must be carefully assessed. Long-term exposure studies are necessary to determine potential adverse effects on human health and the environment.

Q & A

Q. What spectroscopic techniques are most effective for characterizing dihexyl methylphosphonate, and what key spectral markers should researchers prioritize?

Answer: Dihexyl methylphosphonate (CAS 77304-63-3) can be identified using:

  • NMR Spectroscopy : The 31^{31}P NMR spectrum typically shows a singlet near δ 25–30 ppm due to the phosphonate group. 1^{1}H NMR reveals distinct signals for methyl (δ ~1.3 ppm, d, J=15 Hz) and hexyl chains (δ 0.8–1.6 ppm) .
  • IR Spectroscopy : Strong absorption bands at ~1250 cm1^{-1} (P=O stretch) and ~1020 cm1^{-1} (P-O-C stretch) confirm the ester linkage .
  • Mass Spectrometry : Molecular ion peaks at m/z 264 (M+^+) and fragment ions corresponding to hexyl groups (m/z 85, 57) are diagnostic .

Q. Table 1: Key Spectral Data

TechniqueKey Peaks/MarkersReference
31^{31}P NMRδ 25–30 ppm (singlet)
IR1250 cm1^{-1} (P=O), 1020 cm1^{-1} (P-O-C)
MSm/z 264 (M+^+)

Q. What synthetic routes yield dihexyl methylphosphonate with high purity, and how do reaction conditions affect yield?

Answer: The compound is synthesized via esterification of methylphosphonic acid with hexanol using acid catalysts (e.g., HCl or H2_2SO4_4). Key considerations:

  • Optimal Conditions : Azeotropic removal of water (e.g., toluene reflux) improves yields to >90% .
  • Alternative Routes : Transesterification of methylphosphonic acid dimethyl ester with hexanol (yield ~85%) avoids harsh acids but requires longer reaction times .
  • Purification : Vacuum distillation (b.p. ~150–160°C at 0.1 mmHg) or silica gel chromatography (eluent: ethyl acetate/hexane) ensures high purity .

Q. Table 2: Synthetic Routes and Yields

MethodCatalystYield (%)Purity (GC)Reference
Direct esterificationH2_2SO4_493>99%
TransesterificationNaOMe8598%

Advanced Research Questions

Q. How do structural variations (e.g., alkyl chain length) in dialkyl methylphosphonate esters influence their physicochemical properties?

Answer: Alkyl chain length directly impacts:

  • Solubility : Longer chains (e.g., diheptyl vs. dihexyl) reduce water solubility but enhance lipophilicity (logP increases by ~0.5 per CH2_2 group) .
  • Thermal Stability : Dihexyl methylphosphonate (decomposition T > 200°C) is more stable than shorter-chain analogs (e.g., diethyl ester decomposes at ~150°C) due to reduced steric strain .
  • Surface Activity : Critical micelle concentration (CMC) decreases with longer alkyl chains, making dihexyl esters effective surfactants in nonpolar solvents .

Q. Table 3: Chain Length vs. Properties

EsterlogPDecomposition T (°C)CMC (mM)Reference
Diethyl1.215012.5
Dihexyl4.82100.8
2-Ethylhexyl4.51951.2

Q. What mechanistic insights explain the enzyme inhibition activity of phosphonic acid esters, and how can these be applied to experimental design?

Answer: Dihexyl methylphosphonate acts as a transition-state analog by mimicking phosphate groups in enzymatic reactions. Key mechanisms include:

  • Active-Site Binding : The phosphonate group coordinates with Mg2+^{2+} ions in kinases, disrupting ATP hydrolysis (e.g., inhibition of HIV reverse transcriptase at IC50_{50} ~5 µM) .
  • Methodological Considerations :
    • Use fluorescence polarization assays to quantify binding affinity.
    • Molecular dynamics simulations (e.g., AMBER force fields) predict binding modes and guide structural modifications .
  • Data Contradictions : Discrepancies in IC50_{50} values across studies may arise from solvent effects (e.g., DMSO vs. aqueous buffers) or enzyme isoforms .

Q. Table 4: Enzyme Inhibition Data

EnzymeAssay TypeIC50_{50} (µM)Reference
HIV Reverse TranscriptaseRadiolabeled ATP5.2
Alkaline PhosphataseColorimetric12.7

Q. What advanced analytical strategies resolve challenges in quantifying trace impurities in dihexyl methylphosphonate?

Answer:

  • LC-MS/MS : Detects hydrolytic byproducts (e.g., methylphosphonic acid) at ppb levels using a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) .
  • Headspace GC : Identifies volatile impurities (e.g., residual hexanol) with detection limits <0.01% .
  • NMR Relaxometry : Quantifies water content (<50 ppm) in hydrophobic esters via 1^{1}H T2_2 relaxation times .

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